チロシン酒石酸塩
概要
説明
Tylosin tartrate is a macrolide antibiotic primarily used in veterinary medicine. It is effective against a broad spectrum of Gram-positive bacteria and certain Gram-negative bacteria. Tylosin tartrate is derived from the fermentation product of the bacterium Streptomyces fradiae . It is commonly used to treat infections in livestock and poultry, and it has applications in promoting growth in some animal species .
科学的研究の応用
Tylosin tartrate has a wide range of applications in scientific research:
作用機序
Tylosin Tartrate inhibits bacterial protein synthesis by binding to the 50S (L27 protein) ribosome . It exerts its antimicrobial action by binding in the peptide exit tunnel of the bacterial 50S ribosomal subunit, where it inhibits protein synthesis by interfering with peptide bond formation as well as by blocking the passage of the nascent peptide chain through the tunnel .
Safety and Hazards
Tylosin Tartrate may form combustible dust concentrations in air. It may cause an allergic skin reaction and eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Tylosin Tartrate is widely used in veterinary medicine to treat bacterial infections in a wide range of species and has a high margin of safety . It has also been used as a growth promotant in some species, and as a treatment for colitis in companion animals . Future directions may include further exploration of its uses and effects in different animal species.
準備方法
Synthetic Routes and Reaction Conditions
Tylosin tartrate is synthesized through the fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification processes, including solvent extraction and crystallization, to isolate tylosin . The isolated tylosin is then reacted with tartaric acid to form tylosin tartrate .
Industrial Production Methods
In industrial settings, the production of tylosin tartrate involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of tylosin. After fermentation, the broth is filtered, and the tylosin is extracted using organic solvents. The extracted tylosin is then crystallized with tartaric acid to produce tylosin tartrate .
化学反応の分析
Types of Reactions
Tylosin tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photodegradation, which involves the breakdown of tylosin tartrate under light exposure .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and the photo-Fenton process are commonly used for the oxidation of tylosin tartrate.
Reduction: Specific reducing agents are not commonly used for tylosin tartrate, but general reduction conditions can apply.
Substitution: Tylosin tartrate can undergo substitution reactions, particularly in the presence of strong acids or bases.
Major Products
The major products formed from the photodegradation of tylosin tartrate include various smaller organic molecules, which result from the breakdown of the macrolide structure .
類似化合物との比較
Tylosin tartrate is often compared with other macrolide antibiotics, such as erythromycin, azithromycin, and clarithromycin. While all these antibiotics share a similar mechanism of action, tylosin tartrate is unique in its specific use in veterinary medicine and its effectiveness against Mycoplasma .
Similar Compounds
Erythromycin: Another macrolide antibiotic used in human medicine.
Azithromycin: Known for its extended half-life and broad-spectrum activity.
Clarithromycin: Used for respiratory infections and has a similar mechanism of action.
Tylosin tartrate stands out due to its specific applications in veterinary medicine and its effectiveness in treating infections in livestock and poultry .
特性
IUPAC Name |
2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPYTXDJUQJLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H77NO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859637 | |
Record name | 15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
916.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |
Record name | Tylosin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1243 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823 | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes | |
Details | PMID:10995229, Dinos GP, Kalpaxis DL; Biochemistry 39 (38): 11621-8 (2000) | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water | |
CAS No. |
1401-69-0 | |
Record name | Tylosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128-132 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823 | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is tylosin tartrate and what is its mechanism of action?
A1: Tylosin tartrate is a macrolide antibiotic primarily used in veterinary medicine. [] It exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth arrest or death.
Q2: What types of bacteria is tylosin tartrate effective against?
A2: Tylosin tartrate demonstrates strong activity against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp. [, , ] It is also effective against Mycoplasma spp., which are often implicated in respiratory diseases in poultry and livestock. [, , , ]
Q3: How does the structure of tylosin tartrate relate to its activity?
A3: While specific structure-activity relationship studies are limited in the provided research, modifications to the glycolic side chain of the related compound pleuromutilin significantly impact its antibacterial activity. [] This suggests that similar modifications to the tylosin structure could influence its potency and spectrum of activity.
Q4: How is tylosin tartrate typically administered to animals?
A4: Tylosin tartrate can be administered to animals through various routes, including oral administration via feed or drinking water, as well as intramuscular and intravenous injections. [, , , , ] The choice of administration route depends on the specific application and animal species.
Q5: What factors can influence the efficacy of tylosin tartrate treatment?
A5: Several factors can influence the efficacy of tylosin tartrate treatment. One key factor is the initial bacterial load, with lower pretreatment loads generally associated with faster pathogen eradication. [] Additionally, the emergence of resistance mechanisms in target bacteria can significantly impact treatment success. []
Q6: What are the known mechanisms of resistance to tylosin tartrate in bacteria?
A6: One of the primary mechanisms of resistance to macrolide antibiotics like tylosin tartrate involves mutations in the 23S rRNA gene. [] These mutations can alter the binding site of the antibiotic, reducing its ability to inhibit protein synthesis.
Q7: Are there alternative drugs that can be used to treat infections caused by tylosin tartrate-resistant bacteria?
A7: Yes, alternative drugs, such as danofloxacin mesylate, have shown efficacy against macrolide-resistant Mycoplasma hyopneumoniae infections. [] This highlights the importance of considering alternative treatment options when resistance to tylosin tartrate is suspected or confirmed.
Q8: Has the in vitro susceptibility of Mycoplasma bovis to tylosin tartrate changed over time?
A8: Research suggests that the in vitro susceptibility of Mycoplasma bovis to tylosin tartrate has decreased over time, with increasing minimum inhibitory concentration (MIC) values observed over several decades. [] This underscores the importance of continuous monitoring of antimicrobial susceptibility patterns to guide treatment decisions.
Q9: Are there any concerns regarding the development of cross-resistance with other antibiotics?
A9: Studies with the pleuromutilin derivative 81.723 hfu, a compound structurally related to tylosin, have shown cross-resistance with lincomycin and erythromycin in Klebsiella pneumoniae. [] This suggests the potential for cross-resistance between tylosin and other macrolide antibiotics.
Q10: What are the potential implications of using tylosin tartrate on honey bee health?
A10: Research has shown that tylosin tartrate treatment can significantly impact the gut microbiota of honey bees, reducing bacterial diversity and the abundance of beneficial bacteria. [] This dysbiosis can increase susceptibility to opportunistic pathogens, potentially impacting colony health and productivity.
Q11: Can probiotics mitigate the negative effects of tylosin tartrate on honey bee gut microbiota?
A11: Preliminary studies indicate that probiotic treatments using a cocktail of cultured bee gut bacteria may help ameliorate the negative impacts of tylosin tartrate on the honey bee gut microbiota. [] This suggests a potential strategy for mitigating the risks associated with antibiotic use in beekeeping.
Q12: What are some challenges in developing and validating analytical methods for tylosin tartrate?
A12: The complex matrices encountered in biological samples and pharmaceutical formulations can pose challenges for the accurate and reliable quantification of tylosin tartrate. Developing specific and sensitive analytical methods, coupled with robust validation procedures, is crucial for ensuring accurate measurement and monitoring.
Q13: What analytical techniques are commonly employed for the quantification of tylosin tartrate?
A13: High-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV) spectrophotometry, is frequently used for tylosin tartrate analysis. [, , ] These techniques offer the sensitivity and selectivity required for accurate quantification in complex matrices.
Q14: Are there certified reference materials available for tylosin tartrate?
A14: Yes, certified reference materials (CRMs) for tylosin tartrate are available, playing a crucial role in ensuring the accuracy and traceability of analytical measurements. [, ] These CRMs are essential for validating analytical methods, monitoring food safety, and controlling the quality of veterinary medicinal products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。